molecular formula C15H22N2 B13171709 2-Benzyl-2-azaspiro[4.4]nonan-6-amine

2-Benzyl-2-azaspiro[4.4]nonan-6-amine

Katalognummer: B13171709
Molekulargewicht: 230.35 g/mol
InChI-Schlüssel: XSLBNUDXCRSMOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-2-azaspiro[4.4]nonan-6-amine is a chemical compound with the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol . This compound is known for its unique spirocyclic structure, which consists of a benzyl group attached to a spiro[4.4]nonane ring system containing an amine group.

Vorbereitungsmethoden

The synthesis of 2-Benzyl-2-azaspiro[4.4]nonan-6-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a benzyl halide with a spirocyclic amine precursor in the presence of a base. The reaction conditions often include solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Benzyl-2-azaspiro[4.4]nonan-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-2-azaspiro[4.4]nonan-6-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Benzyl-2-azaspiro[4.4]nonan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .

Vergleich Mit ähnlichen Verbindungen

2-Benzyl-2-azaspiro[4.4]nonan-6-amine can be compared with other similar compounds, such as:

The uniqueness of 2-Benzyl-2-azaspiro[4

Eigenschaften

Molekularformel

C15H22N2

Molekulargewicht

230.35 g/mol

IUPAC-Name

2-benzyl-2-azaspiro[4.4]nonan-9-amine

InChI

InChI=1S/C15H22N2/c16-14-7-4-8-15(14)9-10-17(12-15)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2

InChI-Schlüssel

XSLBNUDXCRSMOS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.